molecular formula C15H21FN2O4S B2586896 Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate CAS No. 194853-66-2

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2586896
CAS No.: 194853-66-2
M. Wt: 344.4
InChI Key: CLCFATZMABJSNA-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group, a fluorophenyl group, and a sulfonyl group

Mechanism of Action

    Target of Action

    Piperazine derivatives often target neurotransmitter systems in the brain, particularly those involving dopamine and serotonin .

    Mode of Action

    The interaction of these compounds with their targets can result in changes in neurotransmitter activity, which can have various effects depending on the specific compound and target .

    Biochemical Pathways

    Piperazine derivatives can affect multiple biochemical pathways, particularly those involving the synthesis, release, and reuptake of neurotransmitters .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperazine derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

    Result of Action

    The molecular and cellular effects of piperazine derivatives can include changes in cell signaling, neurotransmitter levels, and neuronal activity .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of piperazine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Carboxylation: The tert-butyl group is introduced via a carboxylation reaction, often using tert-butyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the fluorophenyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products can include sulfides or thiols.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound is studied for its potential biological activities. It may act as a ligand for various biological targets, influencing processes such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing molecules with therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility in chemical reactions makes it a valuable intermediate in the production of various drugs.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate is unique due to the combination of its functional groups. The presence of the fluorophenyl and sulfonyl groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for developing new chemical entities with desired biological activities.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCFATZMABJSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To N-Boc-piperazine (500 mg) in DCM (10 ml) was added triethylamine (450 μl) and 4-fluorobenzenesulfonyl chloride (564 mg). The reaction mixture was stirred at room temperature overnight, then partitioned between dichloromethane and water, washed with brine, organics were dried over MgSO4, filtered and volatiles removed in vacuo to give 4-(4-fluoro-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (937 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
450 μL
Type
reactant
Reaction Step One
Quantity
564 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of 1-tert-butoxycarbonylpiperazine (1.86 g, 10.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in dichloromethane (30 mL) was added 4-fluorobenzenesulfonyl chloride (2.34 g, 12.0 mmol), and the mixture was stirred at room temperature for 24 hours. To the mixture was added water (30 mL). and the mixture was concentrated under reduced pressure. To the concentrate was added ethyl acetate (70 mL). The organic layer was washed with water (30 mL), 1N-hydrochloric acid (10 mL×3), a saturated aqueous solution of sodium hydrogencarbonate (10 mL×3), saturated sodium chloride solution (10 mL), successively, dried over magnesium sulfate and concentrated under reduced pressure. To the concentrate was added diisopropyl ether, and the resulting precipitates were collected by filtration. The precipitates were washed with diisopropyl ether, and dried under reduced pressure to give the titled compound (1.94 g, 5.6 mmol, Yield 56%) as white crystals.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
56%

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